Post-Defibrillation Dysrhythmia Reduction vs. Norepinephrine in an In Vivo Swine CPR Model (Head-to-Head)
In a direct comparative in vivo study in swine (n=6 per group), 4-(1,2-diamino-ethyl)-pyrocatechol (administered as DHPDAE at 2.5 mg/kg) produced 0% incidence of post-defibrillation ventricular dysrhythmias compared to 60% incidence with norepinephrine (0.16 mg/kg), representing an absolute risk reduction of 60 percentage points [1]. However, norepinephrine significantly improved cerebral and myocardial blood flow compared to DHPDAE, and 0% of DHPDAE-treated animals achieved successful defibrillation into a perfusing rhythm versus 100% for norepinephrine [1].
| Evidence Dimension | Post-defibrillation ventricular dysrhythmia incidence (in vivo swine CPR model) |
|---|---|
| Target Compound Data | 0% (0/6 animals) |
| Comparator Or Baseline | Norepinephrine (0.16 mg/kg): 60% (historical control group) |
| Quantified Difference | Absolute risk reduction: 60 percentage points |
| Conditions | Swine model; 10 min ventricular fibrillation; 3 min CPR; DHPDAE 2.5 mg/kg vs. NE 0.16 mg/kg; defibrillation at 3.5 min post-drug; Wilcoxon Rank Sum & Fisher-exact test |
Why This Matters
This is the only published head-to-head in vivo pharmacodynamic comparison for this compound, establishing that the beta-OH→beta-NH2 modification selectively ablates arrhythmogenicity while sacrificing hemodynamic efficacy—a trade-off not replicable with any endogenous catecholamine.
- [1] Nejman, G.D., Griffith, R., Van Ligten, P., Hoekstra, J., Casto, L., Miller, D.D. and Brown, C.G. (1990) 'Hemodynamic effects of 1-[3,4-dihydroxyphenyl]-1,2-diaminoethane versus norepinephrine during ventricular fibrillation and cardiopulmonary resuscitation', Resuscitation, 20(3), pp. 243–252. doi: 10.1016/0300-9572(90)90007-2. View Source
